

# AR-C102222: A Technical Guide for Inflammation Research

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## Compound of Interest

Compound Name: AR-C102222

Cat. No.: B3110070

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## Introduction

**AR-C102222** is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the overproduction of nitric oxide (NO) during inflammatory processes. [1][2][3][4] Elevated levels of NO produced by iNOS are associated with a range of inflammatory conditions, making selective iNOS inhibition a promising therapeutic strategy. [5] [6] This technical guide provides an in-depth overview of **AR-C102222**, including its mechanism of action, key in vivo and in vitro data, and detailed experimental protocols for its evaluation in inflammation research.

## Mechanism of Action

**AR-C102222** is a spirocyclic fluoropiperidine quinazoline derivative that exhibits high selectivity for the iNOS isoform over the endothelial (eNOS) and neuronal (nNOS) isoforms. [2][7] The overproduction of NO by iNOS contributes to vasodilation, inflammation, and tissue damage characteristic of various inflammatory diseases. [6][8] By selectively inhibiting iNOS, **AR-C102222** reduces the excessive production of NO in inflammatory settings, thereby mitigating the downstream inflammatory cascade. [1][5] This targeted approach is designed to avoid the physiological functions of eNOS and nNOS, which are crucial for maintaining vascular tone and neuronal signaling, respectively. [6]

The inflammatory response is often initiated by stimuli such as lipopolysaccharide (LPS), which activates the nuclear factor-kappa B (NF-κB) signaling pathway.<sup>[9][10]</sup> This leads to the transcription of pro-inflammatory genes, including iNOS.<sup>[9][10]</sup> While the direct interaction of **AR-C102222** with the NF-κB pathway has not been fully elucidated in the provided search results, its action downstream of iNOS expression effectively curtails a key mediator of inflammation.

## Quantitative Data

The following tables summarize the available quantitative data on the efficacy and selectivity of **AR-C102222**.

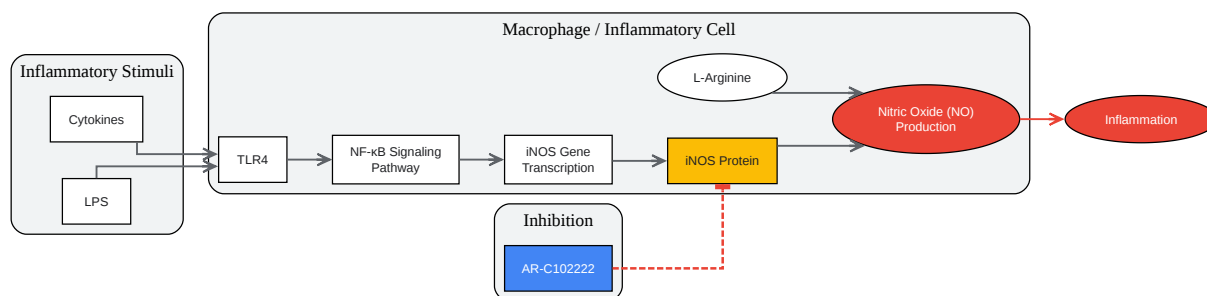
Table 1: In Vitro Inhibitory Activity of **AR-C102222**

Target	Cell Line	IC50 Value	Reference
Human iNOS	DLD-1	170 nM	<sup>[7]</sup>
Human iNOS	DLD-1	0.9 μM	<sup>[7]</sup>
Human eNOS	-	>510 μM (estimated from 3000-fold selectivity)	<sup>[4]</sup>
Human nNOS	-	Data not available	

Table 2: In Vivo Efficacy of **AR-C102222** in Rodent Models of Inflammation and Pain

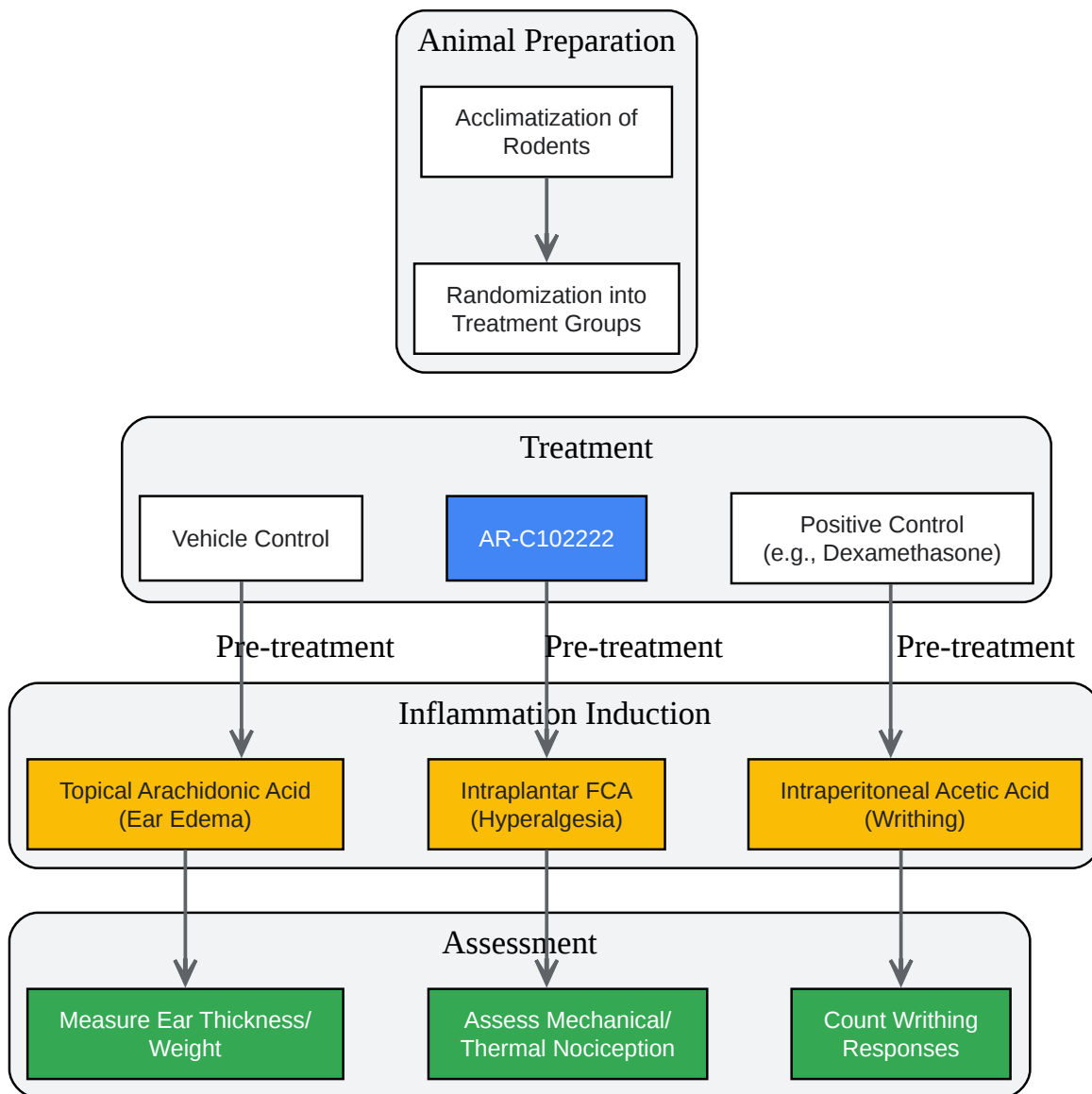
Model	Species	Dose and Route	Effect	Reference
Arachidonic Acid-Induced Ear Inflammation	Mouse	100 mg/kg, p.o.	Significant reduction in inflammation	<a href="#">[1]</a>
Freund's Complete Adjuvant (FCA)-Induced Mechanical Hyperalgesia	Rat	100 mg/kg, p.o.	Attenuation of hyperalgesia	<a href="#">[1]</a>
Acetic Acid-Induced Writhing	Mouse	100 mg/kg, p.o.	Attenuation of writhing	<a href="#">[1]</a>
L5 Spinal Nerve Ligation (Neuropathic Pain)	Rat	30 mg/kg, i.p.	Significant reduction in tactile allodynia	<a href="#">[1]</a>
Hindpaw Incision (Post-operative Pain)	Rat	30 mg/kg, i.p.	Significant reduction in tactile allodynia	<a href="#">[1]</a>

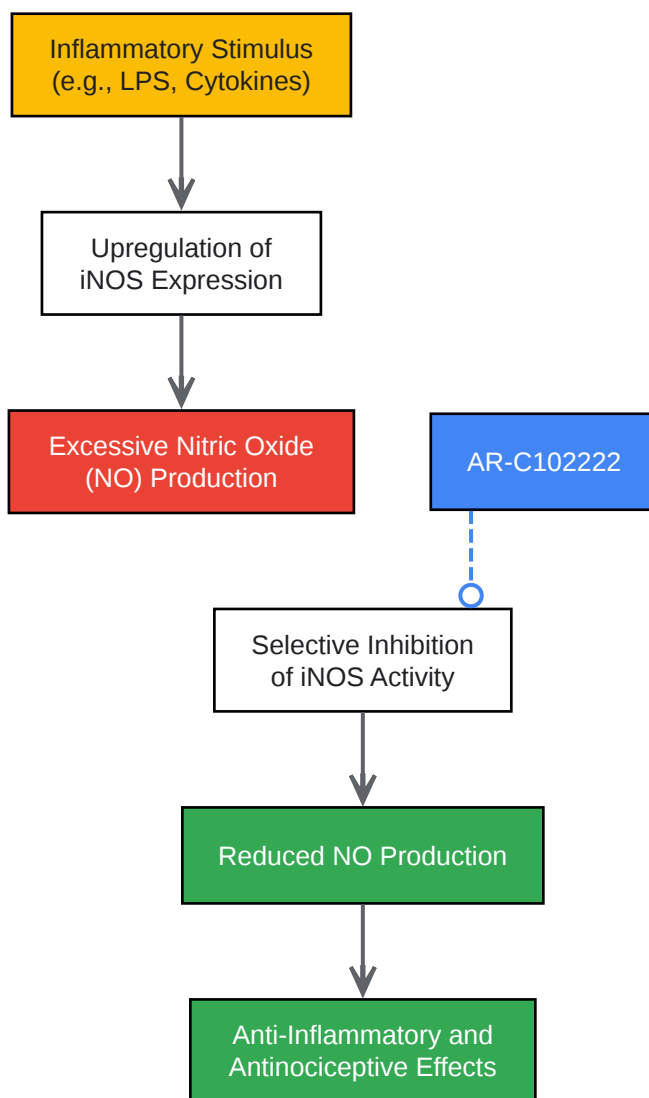
## Signaling Pathways and Experimental Workflows



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Caption: iNOS Signaling Pathway and Inhibition by **AR-C102222**.





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